1,4-Dibromo-2-isopropoxy-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2-isopropoxy-5-methoxybenzene: is an organic compound with the molecular formula C10H12Br2O2 It is a derivative of benzene, where two bromine atoms, an isopropoxy group, and a methoxy group are substituted at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-isopropoxy-5-methoxybenzene can be synthesized through a multi-step process involving the bromination of 2-isopropoxy-5-methoxybenzene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent, and reaction time, to achieve high yields and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dibromo-2-isopropoxy-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,4-dibromo-2-isopropoxy-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and other substituents on the benzene ring can influence the compound’s reactivity and interactions with other molecules. For example, the compound may act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new products .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2-methoxybenzene: This compound is similar in structure but lacks the isopropoxy group.
1,4-Dibromo-2,5-dimethoxybenzene: This compound has two methoxy groups instead of one methoxy and one isopropoxy group.
Uniqueness: 1,4-Dibromo-2-isopropoxy-5-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and different alkoxy groups allows for diverse chemical transformations and applications .
Eigenschaften
Molekularformel |
C10H12Br2O2 |
---|---|
Molekulargewicht |
324.01 g/mol |
IUPAC-Name |
1,4-dibromo-2-methoxy-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12Br2O2/c1-6(2)14-10-5-7(11)9(13-3)4-8(10)12/h4-6H,1-3H3 |
InChI-Schlüssel |
MXIPGOKNYAJCGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.